methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
[(2-Methoxy-5-methylphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a carbamate group, and a methylsulfanyl group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a condensation reaction, followed by the introduction of the carbamate group via a nucleophilic substitution reaction. The methylsulfanyl group is then added through a thiolation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
科学的研究の応用
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylsulfanyl group may interact with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity.
類似化合物との比較
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate can be compared with similar compounds such as:
Phenyl N-(2-Methoxy-5-methylphenyl)carbamate: Similar structure but lacks the pyridine ring and methylsulfanyl group.
Methyl N-(2-Methoxy-5-methylphenyl)carbamate: Similar structure but lacks the pyridine ring and methylsulfanyl group.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: Similar in having a heterocyclic ring but different in the type of ring and functional groups.
特性
分子式 |
C23H22N2O4S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
[2-(2-methoxy-5-methylanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-15-11-12-19(28-2)18(14-15)25-21(26)20(16-8-5-4-6-9-16)29-23(27)17-10-7-13-24-22(17)30-3/h4-14,20H,1-3H3,(H,25,26) |
InChIキー |
BQPQLQWWIDNGGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


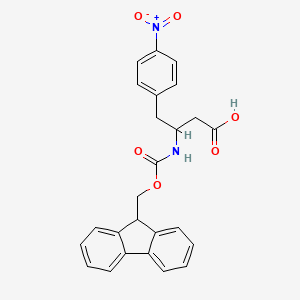
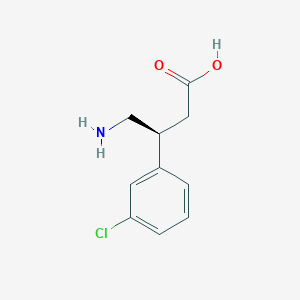

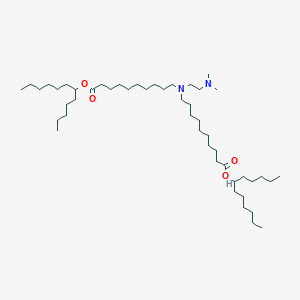

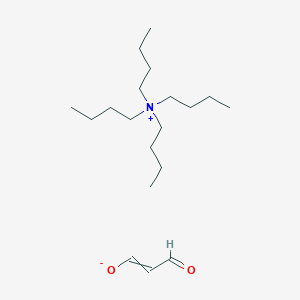
![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)
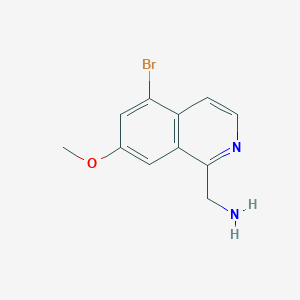
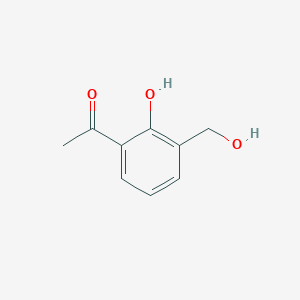




![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)
